Succinamide

Description

Historical Context of Succinamide in Chemical Sciences

The study of this compound dates back to early organic synthesis. One of the initial methods for its preparation involved the thermal decomposition of ammonium succinate. wikipedia.orgorgsyn.org Another historical synthesis route is the hydration of succinonitrile using sulfuric acid monohydrate at elevated temperatures, though this method initially yielded modest results of 50-60%. google.com A significant improvement was later achieved by discovering that conducting the reaction at a lower temperature range of 70-80°C substantially increased the yield of this compound to as high as 90-92.5%, believed to be due to a reduction in the formation of by-product succinimide. google.com

Scope and Significance of Contemporary this compound Research

Modern research into succinimide and its derivatives is extensive and multidisciplinary. These compounds are recognized for their wide range of biological activities and are considered privileged scaffolds in drug discovery. researchgate.net They form the core structure of various pharmaceuticals, including anticonvulsant drugs like ethosuximide, phensuximide, and methsuximide. wikipedia.orgrsc.org

The significance of succinimide extends to its role as an intermediate in the synthesis of a variety of organic compounds. chemiis.com In medicinal chemistry, succinimide derivatives have been investigated for numerous therapeutic applications, such as anti-inflammatory, antitumor, and antimicrobial agents. researchgate.netnih.gov They are also explored as 5-HT receptor ligands and enzyme inhibitors. researchgate.net For instance, certain this compound derivatives have been identified as potent sodium channel blockers, showing potential as analgesic agents. acs.org Others have been studied as acetylcholinesterase inhibitors for potential use in treating memory-related disorders. nih.gov

Beyond pharmaceuticals, succinimide derivatives find applications in agrochemicals, functional materials, and polymer sciences. acs.org They are used in the formulation of some herbicides and fungicides and in the production of specialty polymers and resins to improve thermal stability and mechanical properties. chemiis.com

Methodological Approaches in this compound Investigations

The investigation of this compound involves a variety of synthesis and characterization techniques.

Synthesis: Modern synthetic strategies for succinimide derivatives are diverse. One common approach is the Michael addition to maleimides, which conveniently yields succinimide products. mdpi.com Other methods include the reaction of succinic anhydride with amines, followed by cyclodehydration. mdpi.combeilstein-archives.org Researchers have developed one-pot green synthesis methods using reagents like zinc and acetic acid to produce N-substituted succinimides efficiently. ijcps.org The Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), is another valuable method for constructing succinimide derivatives. acs.org

Characterization: A suite of analytical techniques is employed to characterize this compound and its derivatives. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of synthesized compounds. ontosight.aiontosight.ai For instance, in the study of succinimide derivatives as potential neuroprotective agents, characterization was carried out using 1H-NMR, FTIR, and elemental analysis. mdpi.com

Analytical and Computational Studies: In the context of biotherapeutics, where succinimide can form as a post-translational modification, specialized analytical methods are crucial. Due to its instability at neutral or basic pH, low-pH protein digestion and peptide mapping are used for its characterization and quantification. nih.govnih.govresearchgate.net This is often coupled with techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. nih.govnih.gov

Computational studies, including Density Functional Theory (DFT) and other quantum chemical calculations, are used to explore the structural and electronic properties of succinimide and its radicals. 210.212.36figshare.com These computational approaches help in understanding reaction mechanisms, predicting stability, and guiding the design of new derivatives. 210.212.36researchgate.net Molecular docking studies are also employed to investigate the binding of succinimide derivatives to biological targets, providing insights into their potential pharmacological activity. mdpi.commdpi.comnih.gov

Propriétés

IUPAC Name |

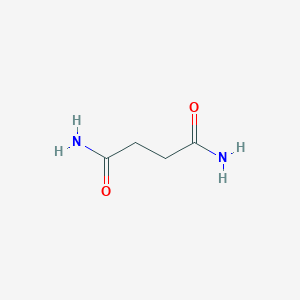

butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCZNSNPXMPCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059382 | |

| Record name | Butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Succinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000104 [mmHg] | |

| Record name | Succinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-14-5 | |

| Record name | Succinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y656F4N881 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Succinamide

General Synthetic Strategies for Succinamide and its Derivatives

The synthesis of this compound and its derivatives is a cornerstone of organic and medicinal chemistry, providing a scaffold for a diverse array of functional molecules. Various synthetic strategies have been developed to afford these compounds, ranging from classical condensation and acylation reactions to more advanced one-pot and green chemistry methodologies.

Condensation Reactions in this compound Synthesis

Condensation reactions represent a fundamental and widely employed approach for the synthesis of succinimides, which are precursors to succinamides. A common method involves the reaction of succinic anhydride with a primary amine, which proceeds through an intermediate N-substituted succinamic acid. This intermediate then undergoes cyclodehydration to form the corresponding N-substituted succinimide. mdpi.cominnovareacademics.in

The cyclization of the amic acid intermediate can be achieved through heating or by using dehydrating agents like acetic anhydride or acetyl chloride. mdpi.cominnovareacademics.in For instance, N-phenyl succinimides can be synthesized by condensing succinic anhydride with substituted aromatic amines to form the imic acid intermediate, which is then cyclized using acetic anhydride and anhydrous sodium acetate at 100°C. innovareacademics.in Another approach involves the condensation of succinic acid with a primary aromatic amine using thionyl chloride (SOCl₂) under reflux conditions to yield 1-substituted phenyl pyrrolidine-2,5-diones. innovareacademics.in

Lewis acid catalysts, such as TaCl₅-silica gel, have also been utilized to facilitate the synthesis of succinimides from succinic anhydride in solvent-free conditions. innovareacademics.in Furthermore, trifluoroacetic acid can serve as both a reaction medium and a promoter when refluxed with an anhydride and an aromatic amine. innovareacademics.in

A noteworthy method for the direct preparation of the parent this compound involves the hydration of succinonitrile. It was discovered that conducting this reaction with sulfuric acid monohydrate at a controlled temperature range of 70-80°C significantly increases the yield to over 90%, a substantial improvement over previous methods that used higher temperatures and resulted in lower yields. google.com

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Succinic Anhydride, Aromatic Amine | Acetic Anhydride, Sodium Acetate | 100°C | N-Phenyl Succinimide | - | innovareacademics.in |

| Succinic Acid, Primary Aromatic Amine | SOCl₂ | Reflux | 1-Substituted Phenyl Pyrrolidine-2,5-dione | - | innovareacademics.in |

| Succinonitrile | Sulfuric Acid Monohydrate | 70-80°C | This compound | 91.6% | google.com |

| Succinic Anhydride, Amine | Lewis Acid (TaCl₅-Silica Gel) | Solvent-free | Succinimide | - | innovareacademics.in |

| Anhydride, Aromatic Amine | Trifluoroacetic Acid | Reflux at 70°C | Succinimide | - | innovareacademics.in |

Acylation-Based Routes to Substituted Succinamides

Acylation reactions are a primary method for synthesizing N-substituted succinimides and their derivatives. The most straightforward acylation involves the reaction of an amine with succinic anhydride. mdpi.combeilstein-archives.org This reaction typically proceeds under mild conditions in various solvents like diethyl ether, toluene, or 1,2-dimethoxyethane, and results in high yields of the corresponding N-substituted succinamic acid. mdpi.com The subsequent cyclodehydration to the succinimide can be induced by heating or by adding acetic anhydride. mdpi.combeilstein-archives.org

A direct acylation approach for creating N-acyl-succinimides involves the nucleophilic acyl substitution of acyl chlorides with succinimides. nsf.gov This method is used to prepare five-membered ring analogues of twisted amides, which are valuable reagents in organic synthesis. nsf.gov Similarly, treating amines with succinic anhydride in the presence of benzene and using acetyl chloride as a dehydrating agent furnishes succinimides. innovareacademics.in

The versatility of acylation is further demonstrated in the synthesis of N-(4-hydroxyphenyl)-succinimide, which is prepared from N-(4-hydroxyphenyl)-succinamic acid using acetyl chloride as the dehydrating agent. innovareacademics.in

| Acylating Agent | Substrate | Reagents/Conditions | Product | Reference |

| Succinic Anhydride | Amine or Hydrazide | Toluene, Diethyl ether, etc. | N-Substituted Succinamic Acid | mdpi.com |

| Acyl Chloride | Succinimide | Nucleophilic Acyl Substitution | N-Acyl-Succinimide | nsf.gov |

| Succinic Anhydride | Amine | Benzene, Acetyl Chloride | Succinimide | innovareacademics.in |

| N-(4-hydroxyphenyl)-succinamic acid | - | Acetyl Chloride | N-(4-hydroxyphenyl)-succinimide | innovareacademics.in |

One-Pot Synthetic Methodologies for this compound Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for preparing succinimide derivatives have been developed.

A notable one-pot approach involves the reaction of an amine or hydrazide with succinic anhydride in a refluxing solvent like chloroform, followed by the addition of polyphosphate ester (PPE) to drive the imidization. beilstein-archives.org This method avoids the need to isolate the intermediate amido acid. beilstein-archives.org Another efficient one-pot synthesis of N-alkyl and N-aryl imides utilizes sulphamic acid as a catalyst for the reaction between succinic anhydride and various amines. innovareacademics.in

Researchers have also described a sequential one-pot method for synthesizing 1-(4-substitutedphenyl)pyrrolidine-2,5-diones using succinic anhydride and various aromatic or aliphatic amines with zinc and acetic acid, which are inexpensive and readily available reagents. ijcps.org

Furthermore, one-pot methodologies have been extended to the synthesis of more complex heterocyclic systems. For example, 2-aminothiazole- and 2-aminoselenazole-5-carboxylates can be synthesized in a one-pot reaction involving the α-halogenation of β-keto esters with N-bromosuccinimide (NBS), followed by cyclization with thiourea or selenourea in water. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) has been used as an environmentally benign chlorinating agent in a one-pot synthesis of P(O)-N containing compounds from H-phosphinates and H-phosphonates, with succinimide being an easily separable by-product. dntb.gov.uanih.gov

| Reactants | Reagents/Catalyst | Key Features | Product | Reference |

| Amine/Hydrazide, Succinic Anhydride | Polyphosphate Ester (PPE) | One-pot imidization | N-Substituted Succinimide | beilstein-archives.org |

| Succinic Anhydride, Amine | Sulphamic Acid (10%) | One-pot, catalytic | N-Substituted Succinimide | innovareacademics.in |

| Succinic Anhydride, Amine | Zinc, Acetic Acid | Economical, practical | N-Substituted Succinimide | ijcps.org |

| β-Keto Ester, Thiourea/Selenourea, NBS | β-Cyclodextrin | Aqueous one-pot synthesis | 2-Aminothiazole/selenazole-5-carboxylates | organic-chemistry.org |

| H-phosphinates/H-phosphonates, Amine | N-Chlorosuccinimide | Environmentally benign chlorination | P(O)-N Containing Compounds | dntb.gov.uanih.gov |

Green Chemistry Approaches in this compound Derivatization

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on using environmentally benign solvents, catalysts, and energy sources.

An efficient and environmentally friendly method was developed to produce succinimide from biomass-derived succinic acid by co-crystallizing it with urea. frontiersin.org The synthesis is performed at high temperatures, and the final product is purified by recrystallization, offering a sustainable alternative to methods relying on hazardous chemicals. frontiersin.org

Solvent-free synthesis is another green strategy. A protocol using silica gel and catalyzed by the Lewis acid TaCl₅ has been developed for the synthesis of succinimides from succinic anhydride. innovareacademics.in Microwave-assisted synthesis has also been shown to be a fast and clean alternative to conventional heating, providing excellent yields of substituted succinimides from succinic anhydrides and amines in solvents like DMF, acetic anhydride, or water. innovareacademics.in

The use of water as a solvent is a key aspect of green synthesis. An alternative method for synthesizing substituted succinimides involves reacting succinic acid with aniline in sub-critical water at 280°C, resulting in high yields in a short reaction time. innovareacademics.in Succinimide itself has been employed as a green and reusable organo-catalyst for the synthesis of other bioactive compounds, such as arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives, in an aqueous medium. nih.govresearchgate.net Niobium pentoxide (Nb₂O₅) has been identified as a reusable and base-tolerant heterogeneous Lewis acid catalyst for the synthesis of cyclic imides from dicarboxylic acids and amines. researchgate.net

A highly efficient and atom-economical green procedure involves the iodine radical-initiated cascade cyclization of 1,6-enynes to produce di-iodinated succinimide derivatives at room temperature in open air without any additives. rsc.org

| Green Approach | Reactants | Conditions/Catalyst | Key Advantage | Reference |

| Biomass Valorization | Succinic Acid, Urea | Co-crystallization, 195°C | Sustainable, reduces chemical waste | frontiersin.org |

| Solvent-Free | Succinic Anhydride, Amine | TaCl₅-Silica Gel | No organic solvent | innovareacademics.in |

| Microwave-Assisted | Succinic Anhydride, Amine | DMF, Ac₂O, or Water | Fast, clean, excellent yields | innovareacademics.in |

| Aqueous Medium | Succinic Acid, Aniline | Sub-critical water (280°C) | Use of green solvent | innovareacademics.in |

| Organo-catalysis | Aromatic Aldehyde, Malononitrile | Succinimide in H₂O/EtOH | Reusable, non-toxic catalyst | nih.gov |

| Cascade Cyclization | 1,6-enynes, I₂ | Room temperature, open air | Atom- and time-economical, no additives | rsc.org |

Targeted Synthesis of Functionalized this compound Derivatives

The this compound framework is a versatile building block for constructing more complex molecular architectures with specific functionalities. Targeted synthetic strategies allow for the creation of derivatives with unique structural and potentially biological properties.

Synthesis of this compound-Bridged Azacyclic Derivatives

A significant area of targeted synthesis is the creation of this compound-bridged azacyclic compounds, which are of interest due to their resemblance to bioactive natural products. A metal-free, polarization-controlled dual C-N/C-C annulation reaction has been developed for this purpose. rsc.orgresearchgate.net

This method provides straightforward access to these complex structures from readily available starting materials: α-amino acids, 2-amino benzaldehydes or pyrrole/indole-2-aldehydes, and maleimide substrates. rsc.orgresearchgate.net The key steps in this cascade reaction are a rare dipolarophile-induced diastereoselective amidative annulation, followed by a [3+2] cycloaddition. rsc.orgresearchgate.net This strategy highlights an advanced application of the succinimide motif in building intricate, bridged heterocyclic systems. rsc.orgresearchgate.net

| Starting Materials | Reaction Type | Key Features | Product | Reference |

| α-Amino Acids, 2-Amino Benzaldehydes, Maleimides | Dual C-N/C-C Annulation | Metal-free, Cascade reaction, Diastereoselective | This compound-Bridged Azacyclic Derivatives | rsc.orgresearchgate.net |

| Pyrrole/Indole-2-aldehyde, Maleimides | Dual C-N/C-C Annulation | Polarization-controlled, [3+2] cycloaddition | This compound-Bridged Azacyclic Derivatives | rsc.orgresearchgate.net |

Preparation of Hydroxamic Acids via this compound Ring Opening

A novel, two-step methodology has been developed for the synthesis of hydroxamic acids from N-substituted succinimides. This process commences with the synthesis of an N-substituted succinimide, which is achieved by reacting an aromatic amine or a carboxylic acid hydrazide with succinic anhydride. The subsequent and crucial step involves the ring-opening of the imide by hydroxylamine. researchgate.netmdpi.comresearchgate.netbeilstein-archives.org This reaction is contingent on the pKa of the initial amine (RNH2) being lower than the pKa of hydroxylamine (NH2OH), which facilitates the imide ring opening to form N-hydroxybutaneamide derivatives. mdpi.comresearchgate.net

A key advantage of this approach is the development of universal synthetic methods for both stages, which circumvents the need for additional purification procedures for the final products. researchgate.netmdpi.comresearchgate.netbeilstein-archives.org For instance, the synthesis of N-substituted succinimides can be effectively carried out by reacting amines or hydrazides with succinic anhydride in the presence of a polyphosphate ester. mdpi.com The subsequent treatment of the N-substituted succinimide with an aqueous solution of hydroxylamine yields the desired hydroxamic acid. mdpi.com This method has been successfully employed to synthesize sixteen different hydroxamic acids, many of which were synthesized for the first time. researchgate.netmdpi.comresearchgate.netbeilstein-archives.org

The formation of sulfo-N-hydroxysuccinimide salts represents a related synthetic pathway. This process involves the ring-opening of a cyclic derivative of sulfo-succinic acid with a hydroxylamine acid complex, which forms a sulfo-hydroxamic acid. google.com This intermediate can then be cyclized to produce the monocyclic sulfo-N-hydroxysuccinimide. google.com

Synthesis of this compound-Thiazolidinedione Hybrids

New hybrid molecules incorporating both succinimide and thiazolidinedione moieties have been rationally designed and synthesized. researchgate.netnih.govmdpi.com A multi-step reaction sequence was devised to produce five new derivatives with varying substitution patterns on the nitrogen atom of the succinimide ring. researchgate.netnih.govmdpi.com

The general synthetic strategy begins with the protection of thiazolidine-2,4-dione with bromoacetyl bromide to yield bromoacetyl-thiazolidinedione. researchgate.net This intermediate is then reacted with various N-substituted succinimides to produce the final succinimide-thiazolidinedione hybrids. researchgate.net The structures of these novel compounds have been confirmed through spectroscopic methods, including 1H NMR and 13C NMR, as well as elemental analysis. mdpi.com

Table 1: Spectroscopic Data for a Representative Succinimide-Thiazolidinedione Hybrid (Compound 10c) mdpi.com

| Analysis Type | Data |

| ¹H NMR (400 MHz, CDCl₃) δ | 1.17 (s, 3H), 1.24 (s, 3H), 2.49 (dd, J = 17.30, 5.90 Hz, 1H), 2.59 (t, J = 7.14 Hz, 4H), 2.93 (dd, J = 17.28, 9.14 Hz, 1H), 3.06 (dd, J = 5.89, 9.12 Hz, 1H), 3.24 (s, 2H), 3.61 (t, J = 7.14 Hz, 4H), 7.26–7.31 (m, 2H), 7.35–7.41 (m, 1H), 7.42–7.48 (m, 2H), and 7.85 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 17.3, 19.7, 25.6, 28.4, 30.7, 49.0, 52.9, 57.4, 63.4, 116.7, 165.4, 166.9, 170.7, 174.8, 176.3, and 177.4 |

| Elemental Analysis | Calculated for C₁₈H₂₃N₃O₆S: C, 52.80; H, 5.66; N, 10.26. Found: C, 52.87; H, 5.67; N, 10.23 |

Mechanistic Insights into this compound Formation and Transformation

Intramolecular Catalysis in Succinimide Formation (Relevance to Related Amide Structures)

The formation of succinimide from asparagine (Asn) residues in peptides is a well-studied example of intramolecular catalysis. The rate of this nonenzymatic deamidation is highly dependent on the C-terminal adjacent amino acid residue (Xxx). mdpi.comnih.gov While bulky residues like isoleucine and valine significantly slow down the reaction, the presence of histidine (His) accelerates succinimide formation despite its size. mdpi.comnih.gov

Computational studies using density functional theory (DFT) have provided insights into this phenomenon. For an Asn-His sequence, the imidazole group of the histidine side chain, in its neutral Nε-protonated form, can act as a catalyst. mdpi.comnih.gov It facilitates the formation of the tetrahedral intermediate by mediating a proton transfer. mdpi.comnih.gov Once this intermediate is protonated at the NH2 group, it readily eliminates an ammonia molecule to yield the succinimide. mdpi.comnih.gov Similarly, phosphate ions have been shown to catalyze succinimide formation from an NGR-containing cyclic peptide by mediating a double proton transfer during the intramolecular cyclization. mdpi.com The arginine side chain in this peptide also plays a catalytic role by properly positioning the phosphate ion. mdpi.com

The formation of the succinimide intermediate is generally considered a two-step process: cyclization followed by deammoniation. mdpi.commdpi.com The initial step involves the nucleophilic attack of the main-chain nitrogen of the following residue on the Asn side-chain amide carbon, forming a five-membered tetrahedral intermediate. mdpi.commdpi.com

Investigation of Diradical Intermediates in Succinimide Derivative Synthesis

Recent synthetic methodologies for producing functionalized succinimide derivatives have pointed towards the involvement of diradical intermediates. One such method is the intramolecular Alder-ene reaction of 1,6-enynes, which proceeds under mild, metal-free conditions. acs.orgacs.org Preliminary mechanistic studies suggest that this transformation may involve a diradical intermediate. acs.orgacs.orgresearchgate.net The proposed mechanism involves the thermal excitation of the 1,6-enyne, leading to a cyclization that forms a diradical intermediate. This intermediate then undergoes an intramolecular hydrogen atom migration to yield the final succinimide product. acs.org

Another example is the silver-catalyzed cascade cycloaddition of aza-1,6-enynes, which also suggests the potential involvement of a diradical intermediate. researchgate.net Furthermore, the synthesis of succinimide derivatives through the electronic sensitization of a precursor molecule with acetone has been shown to proceed via a diradical intermediate. thieme-connect.com

Coordination Chemistry of Succinamide and Its Derivatives

Succinamide as a Ligand in Metal Complexation

The succinimide moiety contains donor atoms, primarily nitrogen and oxygen, which can form stable coordination complexes with a variety of metal ions. The specific binding mode and resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Succinimide and its derivatives readily form complexes with numerous transition metal ions. Studies have reported the synthesis and characterization of complexes with Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). sjpas.comresearchgate.netchemmethod.com For instance, a series of transition metal complexes with the general formula [M(C)₂(H₂O)₂]Cl₂, where C is the ligand N1, N4-bis(4-chlorophenyl)this compound, has been synthesized and characterized. researchgate.net Spectroscopic and magnetic data suggest an octahedral geometry for these complexes, with the ligand coordinating in a bidentate fashion. researchgate.net

In other work, derivatives such as N¹,N⁴-bis(pyrimidin-2-ylcarbamothioyl) succinimide (NPS) have been used to create mixed-ligand complexes with these metals, resulting in tetrahedral geometries. chemmethod.com Similarly, succinimide dithiocarbamate derivatives have been shown to form complexes with these metals, exhibiting tetrahedral geometries for Mn(II) and Co(II), and square-planar structures for Ni(II) and Cu(II). tandfonline.comresearchgate.net

The table below summarizes the characteristics of some reported transition metal complexes with this compound derivatives.

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

| Mn(II) | N1, N4-bis(4-chlorophenyl)this compound | Octahedral | researchgate.net |

| Co(II) | N1, N4-bis(4-chlorophenyl)this compound | Octahedral | researchgate.net |

| Ni(II) | N1, N4-bis(4-chlorophenyl)this compound | Octahedral | researchgate.net |

| Cu(II) | N1, N4-bis(4-chlorophenyl)this compound | Octahedral | researchgate.net |

| Cd(II) | N1, N4-bis(pyrimidin-2-ylcarbamothioyl) succinimide | Tetrahedral | chemmethod.com |

| Hg(II) | N1, N4-bis(pyrimidin-2-ylcarbamothioyl) succinimide | Tetrahedral | chemmethod.com |

| Mn(II) | Succinimide dithiocarbamate | Tetrahedral | tandfonline.comresearchgate.net |

| Co(II) | Succinimide dithiocarbamate | Tetrahedral | tandfonline.comresearchgate.net |

| Ni(II) | Succinimide dithiocarbamate | Square-planar | tandfonline.comresearchgate.net |

| Cu(II) | Succinimide dithiocarbamate | Square-planar | tandfonline.comresearchgate.net |

The coordination chemistry of succinimide extends to the lanthanide series. Highly luminescent complexes of europium(III) and terbium(III) with succinimide and N-hydroxysuccinimide have been prepared and studied. researchgate.netdntb.gov.ua These studies found that the complexes typically form with a metal-to-ligand molar ratio of 1:3. researchgate.net Interestingly, strong luminescence was observed for the Eu(III)-succinimide complex, while the Tb(III)-succinimide complex did not exhibit photoluminescent properties under the same conditions. researchgate.net

Furthermore, gadolinium(III) complexes with succinimide, N-hydroxysuccinimide, and N-hydroxyphthalimide have been synthesized. inoe.ro Analysis revealed the formation of Gd(III) complexes with a 1:3 metal-to-ligand ratio. inoe.ro The Gd-N-hydroxysuccinimide complex, in particular, showed fluorescent emission in the blue region of the visible spectrum, suggesting potential applications in optoelectronics. inoe.ro The coordination of water molecules to the central gadolinium atom was confirmed by infrared spectroscopy. inoe.ro

Succinimide and its derivatives can adopt several coordination modes, with bidentate chelation being a common and well-studied example. libretexts.org In this mode, the ligand binds to the central metal ion through two donor atoms simultaneously, forming a stable chelate ring.

For many this compound derivatives, coordination occurs through the two carbonyl oxygen atoms. However, modifications to the succinimide structure can introduce other donor atoms. For example, in complexes of N1, N4-bis(pyrimidin-2-ylcarbamothioyl) succinimide, the ligand acts as a bidentate donor through the carbonyl oxygen (C=O) and thioamide sulfur (C=S) groups. chemmethod.com In other cases, such as with N1, N4-bis(4-chlorophenyl)this compound, infrared spectra suggest that coordination occurs through the nitrogen atoms of the amide groups. researchgate.net Dithiocarbamate derivatives of succinimide have been observed to coordinate to metal ions via both sulfur atoms of the -NCS₂ group. tandfonline.comtandfonline.com The imidato ligand itself offers potential for monodentate N-coordination or bidentate N,O-coordination. researchgate.net

The interaction of succinimide with chromium(III) has been investigated, particularly in aqueous solutions. scispace.comusv.ro Studies using conductometric, pH-metric, and spectrophotometric methods have shown the formation of new coordination compounds. scispace.comusv.ro The molar ratio method indicated that Cr(III) forms complexes with succinimide in 1:1, 2:1, and 3:1 ligand-to-metal ratios. scispace.com The stability constants of these complexes were determined, with the 3:1 complex found to be the most stable. scispace.com

Similarly, N-hydroxy-succinimide has been used as a ligand to form new coordination compounds with Cr(III). spiedigitallibrary.orgresearchgate.net These studies also identified 1:1, 1:2, and 1:3 metal-to-ligand combination ratios. spiedigitallibrary.orgresearchgate.net The stability constants for these complexes were also determined, highlighting the formation of stable species in solution. researchgate.net

| Cr(III) Complex System | Molar Ratios (Ligand:Metal) | Most Stable Ratio | Reference |

| Cr(III)-Succinimide | 1:1, 2:1, 3:1 | 3:1 | scispace.com |

| Cr(III)-N-hydroxy-succinimide | 1:1, 2:1, 3:1 | 3:1 | researchgate.net |

Investigation of Ligand Binding Modes (e.g., Bidentate Chelation)

Theoretical and Computational Studies of this compound Coordination

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricacies of ligand-metal interactions in this compound complexes. These theoretical approaches complement experimental findings by providing detailed insights into molecular structures, bonding, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying metal complexes. rsc.org DFT has been employed to optimize the molecular geometries of succinimide and its derivatives, as well as their metal complexes. pku.edu.cn

Theoretical studies have been conducted to understand the coordination of succinimide and its deprotonated forms with metal ions like Zn(II). researchgate.net These calculations help predict the most stable binding modes and geometries. For example, DFT calculations can determine bond lengths, bond angles, and dihedral angles of the coordinated species, providing a detailed three-dimensional picture of the complex. researchgate.net

Furthermore, DFT is used to analyze the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal significant charge transfer from the ligand's donor atoms to the central metal ion, quantifying the covalent character of the bond. scirp.org In-silico studies have also used molecular docking, a computational technique, to predict the binding affinities and interaction modes of this compound derivatives with biological targets like proteins, which is guided by the same principles of molecular interaction. mdpi.commdpi.com These computational approaches have been proven reliable for transition metal complexes, offering a good balance between accuracy and computational cost. scirp.org

Computational Modeling of Deprotonated this compound Forms as Ligands

Computational modeling, particularly using Density Functional Theory (DFT), has proven to be an invaluable tool for understanding the coordination behavior of this compound and its deprotonated forms. These theoretical studies provide insights into the geometric and electronic structures of these ligands, which are crucial for predicting their binding preferences with metal ions.

A notable study employed DFT with the B3LYP functional and a 6-311G++(d,p) basis set to investigate the structures of succinimide (HSu) and its deprotonated anion (Su⁻). researchgate.net The calculations revealed significant changes in the geometry upon deprotonation. In the neutral succinimide molecule, the five-membered ring is nearly planar. researchgate.net The C-N bond lengths are intermediate between a single and double bond, suggesting delocalization of the nitrogen lone pair electrons with the carbonyl groups. researchgate.net

Upon deprotonation at the nitrogen atom, the resulting succinimidate anion (Su⁻) exhibits further delocalization of the negative charge across the N-C-O systems. This is evidenced by changes in bond lengths and atomic charges. The calculations indicate that the negative charge is not localized on the nitrogen but is distributed over the two carbonyl oxygen atoms and the nitrogen atom. This delocalization stabilizes the anion and influences its coordination mode.

Theoretical investigations into the coordination of the deprotonated succinimide ligand with metal ions, such as Zn(II), have provided a deeper understanding of the potential binding sites. researchgate.net The calculated atomic charges on the deprotonated succinimide anion highlight the potential for this ligand to act as a multidentate donor. The oxygen atoms of the carbonyl groups and the nitrogen atom all carry partial negative charges, making them all potential coordination sites. researchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of the deprotonated succinimide ligand are also of significant interest. The distribution and energy of the HOMO indicate the most likely region for electrophilic attack by a metal ion. Computational studies have shown that the HOMO of the succinimidate anion is primarily located on the nitrogen and oxygen atoms, reinforcing the idea of multiple potential coordination sites. researchgate.net

These computational findings are instrumental in rationalizing the observed structures of metal-succinimide complexes and in designing new coordination compounds with desired properties. The ability to predict the most stable coordination modes of deprotonated this compound allows for a more targeted synthetic approach.

Table 1: Calculated Geometric Parameters for Deprotonated this compound (Su⁻)

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.38 |

| C=O Bond Length (Å) | 1.25 |

| C-C Bond Length (Å) | 1.52 |

| N-C-O Bond Angle (°) | 125.4 |

| C-N-C Bond Angle (°) | 113.2 |

Data obtained from DFT/B3LYP/6-311G++(d,p) calculations. researchgate.net

Table 2: Calculated Mulliken Atomic Charges for Deprotonated this compound (Su⁻)

| Atom | Charge (a.u.) |

|---|---|

| N | -0.65 |

| O | -0.58 |

| C (carbonyl) | +0.45 |

| C (ethylene) | -0.09 |

Data obtained from DFT/B3LYP/6-311G++(d,p) calculations. researchgate.net

Structural Elucidation of this compound Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of Metal-Succinamide Complexes

The deprotonated succinimidate anion typically coordinates to metal ions through its nitrogen atom or one or both of its oxygen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the crystallization conditions.

An example of the structural diversity is found in the coordination chemistry of silver(I) with succinimide. In one instance, the reaction of silver(I) salts with succinimide in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a co-ligand resulted in the formation of an ionic complex, [Ag(TMEDA)₂]⁺[Ag(NC₄H₄O₂)₂]⁻. researchgate.net The single-crystal X-ray structure of this compound revealed a cationic part where the silver ion is coordinated by two TMEDA ligands, and an anionic part where the silver ion is linearly coordinated by the nitrogen atoms of two succinimidate ligands. researchgate.net

In a different coordination environment, when triphenylphosphine (PPh₃) was used as the co-ligand, a neutral monomeric complex was formed. researchgate.net In this complex, the silver(I) center is three-coordinate, bonded to two PPh₃ ligands and the nitrogen atom of a single succinimidate ligand. researchgate.net The geometry around the silver atom in this case is distorted trigonal planar. researchgate.net

These examples demonstrate the versatility of the succinimidate ligand in forming complexes with varied stoichiometries and geometries. The precise metric parameters obtained from SC-XRD, such as the Ag-N bond lengths, provide valuable electronic and steric information about the metal-ligand interactions.

Table 3: Selected Crystallographic Data for a Silver-Succinamide Complex

| Parameter | [Ag(TMEDA)₂]⁺[Ag(NC₄H₄O₂)₂]⁻ |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.801(2) |

| b (Å) | 12.676(3) |

| c (Å) | 14.946(3) |

| β (°) | 100.65(3) |

| Ag-N Bond Length (Å) in Anion | 2.11 (avg.) |

Data for a representative silver-succinimide complex. researchgate.net

The structural data derived from these diffraction studies are fundamental to understanding the nature of the chemical bonds within these coordination compounds and are essential for the rational design of new materials with specific structural and, consequently, functional properties.

Biological and Biochemical Research of Succinamide

Biological Activities of Succinamide Derivatives

Researchers have explored the therapeutic potential of this compound derivatives across several domains, revealing a broad spectrum of biological effects. These compounds have been synthesized and evaluated for activities ranging from neuroprotection to enzyme inhibition, demonstrating their importance as privileged scaffolds in drug discovery. uobasrah.edu.iqresearchgate.net

This compound derivatives are well-recognized for their effects on the central nervous system. nih.gov Notably, compounds such as ethosuximide, methsuximide, and phensuximide are known for their anticonvulsant properties and are used in the treatment of neuropsychiatric disorders. nih.gov Research indicates that the neuroprotective potential of some this compound derivatives may be mediated through their antioxidant and anti-inflammatory effects. mdpi.com

In experimental models, administration of certain this compound derivatives has shown marked mitigation of neurodegeneration. mdpi.com For instance, in scopolamine-induced neuronal injury models, treatment with these derivatives helped preserve cellular integrity in the cortex and hippocampus. mdpi.com The neuroprotective effects of succinimide-based compounds are being explored as potential treatments for epilepsy and other neurodegenerative diseases. ontosight.ai Some derivatives are known to function as T-type calcium channel blockers, a mechanism that contributes to their neuroprotective functions and efficacy in treating certain types of seizures. mdpi.comnih.gov

A number of this compound-containing agents have been reported to possess anti-inflammatory effects. nih.govmdpi.com The anti-inflammatory potential of various succinimide derivatives has been confirmed through in vitro and in vivo studies. researchgate.net For example, β-ketoester derivatives of N-aryl succinimides have been synthesized and evaluated for their ability to inhibit key inflammatory enzymes. researchgate.net

In one study, a specific derivative, ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate, demonstrated significant inhibitory effects against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes central to inflammatory pathways. researchgate.net This compound showed 83.67% inhibition against COX-2 and 78.12% against 5-LOX at a concentration of 1000 μg/ml. researchgate.net Furthermore, this compound derivatives have been shown to attenuate the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and COX-2 in models of neuroinflammation. mdpi.comnih.gov

The ability of this compound derivatives to counteract oxidative stress has been a significant area of research. Many of these compounds exhibit antioxidant properties by acting as free radical scavengers. mdpi.comnih.gov The antioxidant potential is often attributed to their ability to donate a proton, thereby neutralizing reactive oxygen species (ROS). mdpi.com

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, have been used to quantify the antioxidant capacity of these derivatives. mdpi.com Studies have shown that several this compound derivatives exhibit significant, dose-dependent antioxidant activity. mdpi.com For instance, a series of synthesized derivatives (compounds 2b, 2d, 2e, 2g, and 2i) displayed high antioxidant potential, which led to their selection for further in vivo studies. mdpi.com The antioxidant activity of these compounds is believed to contribute to their neuroprotective and other therapeutic effects by mitigating cellular damage caused by oxidative stress. mdpi.commdpi.com

DPPH Radical Scavenging Activity of Selected Succinimide Derivatives

| Compound | IC50 (µM) |

|---|---|

| MSJ2 | 2.59 |

| MSJ10 | 2.52 |

| Ascorbic Acid (Standard) | N/A |

This table displays the half-maximal inhibitory concentration (IC50) values for compounds MSJ2 and MSJ10 in the DPPH free radical scavenging assay, indicating their potent antioxidant activity. nih.gov

ABTS Radical Scavenging Activity of Selected Succinimide Derivatives

| Compound | IC50 (µM) |

|---|---|

| MSJ2 | 7.32 |

| MSJ10 | 3.29 |

| Ascorbic Acid (Standard) | N/A |

This table shows the IC50 values for compounds MSJ2 and MSJ10 against ABTS radicals, further confirming their significant antioxidant potential. nih.gov

This compound derivatives have been identified as effective inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including Alzheimer's disease and diabetes. nih.govdovepress.com

Anticholinesterase Activity: Several succinimide derivatives have shown outstanding inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov In one study, compounds MSJ2 and MSJ10 demonstrated high inhibitory potential against both AChE (91.90% and 93.20%, respectively) and BChE (97.30% and 91.36%, respectively). nih.govresearchgate.net Another study reported that synthesized ketoester derivatives of succinimides showed excellent AChE and BChE inhibition, with IC50 values below 0.1 μg/mL for the most potent compound. researchgate.net

Anti-α-Amylase and Anti-α-Glucosidase Activity: These enzymes are key targets in the management of type 2 diabetes. Certain succinimide derivatives have exhibited significant inhibitory effects on α-amylase and α-glucosidase. nih.gov Compound MSJ10 showed the highest α-amylase inhibition (86.91% at 500 µmol/mL) with an IC50 of 16.62 μM. nih.gov For α-glucosidase, compounds MSJ9 and MSJ10 were prominent inhibitors, with IC50 values of 32.0 and 28.04 μM, respectively. nih.govresearchgate.net These findings suggest the potential of succinimide derivatives as anti-diabetic agents. nih.govdovepress.com

Enzyme Inhibitory Activity of Succinimide Derivatives

| Compound | Target Enzyme | % Inhibition | IC50 (µM) |

|---|---|---|---|

| MSJ2 | Acetylcholinesterase (AChE) | 91.90 | 10.72 |

| Butyrylcholinesterase (BChE) | 97.30 | 4.97 | |

| MSJ10 | Acetylcholinesterase (AChE) | 93.20 | - |

| Butyrylcholinesterase (BChE) | 91.36 | - | |

| α-Amylase | 86.91 (at 500 µmol/mL) | 16.62 | |

| α-Glucosidase | 89.37 | 28.04 | |

| MSJ9 | α-Glucosidase | 87.63 | 32.00 |

This table summarizes the significant enzyme inhibitory activities of selected succinimide derivatives against key enzymes related to Alzheimer's disease and diabetes. nih.govresearchgate.net

The succinimide scaffold is considered a privileged structure in the development of new anticancer agents. researchgate.net A variety of succinimide derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. uobasrah.edu.iqresearchgate.net

A series of this compound derivatives of melampomagnolide B (MMB) were synthesized and tested against a panel of sixty human cancer cell lines. nih.gov Several of these analogs, including both monomeric and dimeric forms, exhibited promising anti-cancer activity with GI50 values ranging from 0.28 to 33.5 μM. nih.gov Specifically, dimeric succinamido analogs 4f and 4g showed potent cytotoxicity, with GI50 values in the nanomolar range against leukemia, non-small cell lung, colon, melanoma, and breast cancer cell lines. nih.gov

In another study, novel succinimide-maleimide derivatives were assessed for their anticancer activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq Compounds 5i and 5l demonstrated the highest potential, with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq These findings underscore the potential of succinimide derivatives as a basis for the development of new antitumor drugs. uobasrah.edu.iqresearchgate.net

Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity (GI50) |

|---|---|---|

| Dimer 4f | CCRF-CEM (Leukemia) | 320 nM |

| NCI-H522 (Lung) | 480 nM | |

| MCF7 (Breast) | 770 nM | |

| Dimer 4g | Leukemia Subpanel | 280-640 nM |

| LOX IMVI (Melanoma) | 370 nM | |

| SW-620 (Colon) | 540 nM | |

| Compound 5i | MCF-7 (Breast) | 1.496 µM (IC50) |

| Compound 5l | MCF-7 (Breast) | 1.831 µM (IC50) |

This table highlights the potent cytotoxic activity of various this compound derivatives against a range of human cancer cell lines. uobasrah.edu.iqnih.gov

Oxidative stress and neuroinflammatory events are closely linked hallmarks of neurodegenerative diseases. mdpi.comnih.govmdpi.com this compound derivatives have been shown to effectively mitigate these pathological processes. mdpi.com In experimental models of neurodegeneration induced by agents like scopolamine, oxidative stress is characterized by the depletion of antioxidants such as glutathione (GSH) and an increase in lipid peroxidation. mdpi.comnih.gov

Treatment with this compound derivatives has been found to ameliorate these conditions by restoring the levels of antioxidant enzymes (GSH, glutathione S-transferase, catalase) and reducing lipid peroxidation. mdpi.comnih.gov Concurrently, these derivatives downregulate the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-kB), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov The ability of this compound derivatives to combat both oxidative stress and neuroinflammation simultaneously suggests they could be valuable therapeutic agents for complex neurodegenerative disorders. mdpi.com This dual action provides neuroprotection by preventing the cascade of events that lead to neuronal cell death. nih.govmdpi.com

Antitumor Potential

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological activity of a lead compound. For this compound derivatives, these studies have revealed key structural features that influence their biological effects. researchgate.netumh.es

One area of significant research has been the development of this compound derivatives as muscarinic receptor antagonists. nih.gov A study on a series of this compound derivatives incorporating a 5,11-dihydro-6H-pyrido[2,3-b] scbt.comnih.govbenzodiazepin-6-one skeleton demonstrated that the nature of the substituent on the this compound nitrogen plays a critical role in receptor affinity and selectivity. nih.gov Specifically, the presence of a 4-(4-alkyl-1-piperazinyl)benzylamino moiety was found to be crucial for high affinity to M2 muscarinic receptors. nih.gov Further modifications of the alkyl group on the piperazine ring and the linker between the benzylamino group and the this compound core led to compounds with enhanced potency and selectivity. nih.gov

Another area of investigation involves the design of succinimide derivatives as inhibitors of serine proteases like human leukocyte elastase, cathepsin G, and proteinase 3. nih.gov SAR studies in this context have explored the impact of various substituents on the succinimide ring to achieve potent and selective inhibition. nih.gov

The following table summarizes key findings from SAR studies on this compound derivatives:

Table 1: Structure-Activity Relationship Highlights for this compound Derivatives| Target | Key Structural Moiety | Observation |

|---|---|---|

| M2 Muscarinic Receptors | 4-(4-Alkyl-1-piperazinyl)benzylamino | Crucial for enhancing affinity. nih.gov |

| M2/M3 Selectivity | 4-(4-Ethyl-1-piperazinyl)benzylethylamino | Resulted in high selectivity for M2 over M3 receptors. nih.gov |

| Human Leukocyte Elastase | Varied substituents on the succinimide ring | Investigated for potent and selective inhibition. nih.gov |

| Cathepsin G | Varied substituents on the succinimide ring | Investigated for potent and selective inhibition. nih.gov |

| Proteinase 3 | Varied substituents on the succinimide ring | Investigated for potent and selective inhibition. nih.gov |

This compound in Biochemical Pathways and Protein Dynamics

Succinimide, a cyclic imide closely related to this compound, plays a pivotal role in the non-enzymatic degradation of proteins, a process with significant implications for aging and disease. nih.govmdpi.comcapes.gov.br

Succinimide-Mediated Reactions of Asparagine and Aspartic Acid Residues in Peptides and Proteins

Asparagine (Asn) and aspartic acid (Asp) residues in peptides and proteins can spontaneously undergo intramolecular cyclization to form a succinimide intermediate. mdpi.comnih.gov This reaction is a key step in the deamidation of Asn and the isomerization of Asp residues. mdpi.comnih.gov The formation of the succinimide intermediate is influenced by the surrounding amino acid sequence, with residues having small side chains, such as glycine, on the C-terminal side of Asn or Asp accelerating the reaction. mdpi.com Conversely, bulky residues like isoleucine and valine hinder succinimide formation. mdpi.com The local protein structure and solvent accessibility also play a role, with residues in flexible regions being more susceptible to this modification. nih.gov

Deamidation, Isomerization, and Racemization Pathways Involving Succinimide Intermediates

The formation of a succinimide intermediate is a critical juncture in several protein degradation pathways. nih.govcapes.gov.brnih.gov Once formed, the succinimide ring is susceptible to hydrolysis, which can occur at either of the two carbonyl carbons. mdpi.com This hydrolysis leads to the formation of both normal L-aspartyl and abnormal L-isoaspartyl residues, typically in a 1:3 ratio. mdpi.com

Furthermore, the succinimide intermediate is prone to racemization, a process where the L-configuration of the amino acid is converted to a D-configuration. nih.govacs.orgresearchgate.net This racemization occurs because the α-carbon of the succinimide is more acidic and can lose a proton to form a planar enolate intermediate, which can then be reprotonated from either side to yield either L- or D-isomers. acs.org The subsequent hydrolysis of these racemized succinimides results in the formation of D-aspartyl and D-isoaspartyl residues. nih.gov

The following table outlines the products resulting from the hydrolysis of succinimide intermediates:

Table 2: Products of Succinimide Intermediate Hydrolysis| Succinimide Intermediate | Hydrolysis Product |

|---|---|

| L-succinimide | L-aspartyl residue |

| L-succinimide | L-isoaspartyl residue |

| D-succinimide | D-aspartyl residue |

| D-succinimide | D-isoaspartyl residue |

Enzymatic and Non-Enzymatic Hydrolytic Ring Opening of Succinimide Structures

The hydrolysis of the succinimide ring can occur both non-enzymatically and enzymatically. frontiersin.orgnih.govacs.orgresearchgate.net Non-enzymatic hydrolysis is pH-dependent, with the rate increasing at higher pH values. bahargroup.org The stability of the succinimide ring is also influenced by the local environment; for instance, in antibody-drug conjugates, the rate of succinimide ring opening is dependent on the conjugation site. researchgate.netcreative-biolabs.com

Enzymatic hydrolysis of succinimide and related cyclic imides has also been observed. frontiersin.orgresearchgate.net For example, some microorganisms possess enzymes called imidases that can catalyze the hydrolytic ring opening of succinimide to succinamic acid. researchgate.net This enzymatic activity is part of a metabolic pathway for the degradation of cyclic imides. researchgate.net

Role of this compound-Related Metabolites in Metabolic Pathways

Succinate, the deaminated product of succinamic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. nih.govwikipedia.org The metabolism of succinimide in some bacteria proceeds through its hydrolysis to succinamic acid, followed by deamidation to succinate, which then enters the TCA cycle. researchgate.net In this pathway, succinate is converted to other TCA cycle intermediates such as fumarate and malate. researchgate.net

The metabolism of certain xenobiotics containing a succinimide moiety can also lead to the formation of various metabolites. For instance, the metabolism of N-(5-pyrrolidinopent-3-ynyl)-succinimide in rat liver preparations results in several oxidized products, including hydroxylated succinimide derivatives. nih.gov

This compound as a Biochemical for Proteomics Research

This compound and its derivatives have found utility as biochemical tools in the field of proteomics. scbt.com Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions. researchgate.netbiorxiv.org The propensity of succinimide to form from asparagine and aspartic acid residues is a significant post-translational modification that can be studied using proteomic techniques. nih.gov Methods have been developed to detect and quantify succinimide in proteins, which is important for understanding protein stability and degradation. nih.gov For example, hydrazine trapping followed by chemical derivatization can be used to stabilize the labile succinimide for analysis by mass spectrometry. nih.gov

Computational Bioactivity Studies of this compound

Computational methods, particularly in silico bioactivity studies, have become indispensable tools in modern drug discovery and development. For this compound and its derivatives, these approaches provide critical insights into their potential therapeutic applications by predicting how they might interact with biological targets at a molecular level. These studies enable the rational design of novel compounds and help prioritize synthetic efforts toward molecules with the highest probability of success.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). This analysis is crucial for understanding the basis of a compound's biological activity. By visualizing the ligand-receptor complex, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding.

Several studies have utilized molecular docking to explore the therapeutic potential of this compound derivatives against a range of diseases:

Anti-cancer Activity: In the search for new anti-cancer agents, molecular docking studies were performed on this compound derivatives of melampomagnolide B. The analysis indicated that these molecules are likely to inhibit the NFκB transcription factor complex by interacting with the N-terminal lobe of human IKKβ. nih.gov Specifically, the docking simulations suggested a covalent interaction with the highly conserved Cys-46 residue of the enzyme, leading to the downregulation of anti-apoptotic genes. nih.gov

Cardioprotective and Hepatoprotective Effects: A novel succinimide derivative was investigated for its potential protective effects. mdpi.com Molecular docking was used to explore its mechanism of action against two molecular targets: the T-type calcium channel and the human beta2-adrenergic G protein-coupled receptor. The analysis revealed specific binding patterns, including π-π stacking interactions with amino acid residues like Phe956 in the calcium channel's binding site. mdpi.com

Cholinesterase Inhibition: Succinimide derivatives have been evaluated as potential treatments for neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net Docking studies have consistently supported in vitro findings, showing that more potent compounds exhibit better interactions within the enzyme's active site. tandfonline.com For instance, the docking of (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde (Compound 1) against AChE and BChE revealed favorable binding modes that explained its higher inhibitory potency compared to other synthesized derivatives. tandfonline.com

Antimicrobial Activity: To develop new antimicrobial agents, pentacyclic spiro[oxindole-2,3′-pyrrolidines] featuring a succinimide scaffold were synthesized and docked against glucosamine-6-phosphate synthase (GlcN6P), an essential enzyme in microbial cell wall synthesis. The docking results for the most active compounds, 5a and 5i, showed significant interactions with several amino acid residues at the enzyme's active site, corroborating their observed antibacterial and antifungal activities. mdpi.com

The table below summarizes the findings from various molecular docking studies on this compound derivatives.

| Derivative Class | Target Protein | Key Interactions/Findings |

| Melampomagnolide B Succinamides | IKKβ | Covalent interaction with Cys-46 residue nih.gov |

| N-phenyl and 4-isopropylphenyl derivative | T-type Calcium Channel | π-π stacking with Phe956 mdpi.com |

| N-phenyl and 4-isopropylphenyl derivative | Human beta2-adrenergic G protein-coupled receptor | Favorable binding orientation mdpi.com |

| Phenylpyrrolidine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Good interaction against both enzymes, correlating with high potency tandfonline.comresearchgate.netnih.gov |

| Spiro-pyrrolidine succinimides | Glucosamine-6-phosphate synthase (GlcN6P) | Interaction with active site amino acid residues mdpi.com |

In Silico Approaches to Binding Affinity Prediction

Beyond identifying binding modes, computational studies can also predict the binding affinity between a ligand and its receptor. This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. This quantitative prediction is highly valuable for ranking potential drug candidates before undertaking costly and time-consuming synthesis and in vitro testing.

Research on this compound derivatives has shown a strong correlation between computationally predicted binding affinities and experimentally observed biological activities:

A study on a succinimide derivative with potential cardioprotective effects computed its binding energy against two different receptors. The analysis revealed a stronger affinity for the human beta2-adrenergic G protein-coupled receptor, with a binding energy of -7.89 kcal/mol, compared to the T-type calcium channel, which had a binding energy of -7.07 kcal/mol. mdpi.com

In the development of cholinesterase inhibitors, molecular docking results for various succinimide derivatives were consistent with experimental outcomes. tandfonline.com The compounds that showed lower binding energies in simulations were also the ones that exhibited greater inhibitory activity in laboratory assays. tandfonline.comnih.gov

For antimicrobial succinimide derivatives targeting the GlcN6P enzyme, the most potent compounds identified through biological screening were also those predicted to have low binding energy in docking simulations. mdpi.com

The following table presents predicted binding affinity data for selected this compound derivatives against their biological targets.

| Derivative/Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Cardioprotective Succinimide Derivative (R,S-1) | Human beta2-adrenergic G protein-coupled receptor | -7.89 mdpi.com |

| Cardioprotective Succinimide Derivative (R,S-1) | T-type Calcium Channel | -7.07 mdpi.com |

Advanced Analytical Methodologies for Succinamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of succinamide, offering detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H-NMR spectroscopy, the succinimide protons typically appear as a singlet in the range of 2.60-2.99 ppm in a deuterated solvent like DMSO-d₆. The imide proton (N-H) is observed as a broad singlet at a much higher chemical shift, around 11.66 ppm, due to its acidic nature and involvement in hydrogen bonding. ingentaconnect.com

¹³C-NMR spectroscopy complements the proton data. The methylene carbons (-CH₂) of the succinimide ring resonate around 34.2 ppm. ingentaconnect.com The carbonyl carbons (C=O) appear significantly downfield, typically in the range of 174.5 to 175.9 ppm, which is characteristic of amide and imide carbonyl groups. ingentaconnect.com The specific chemical shifts can be influenced by the solvent and the presence of substituents.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate the proton and carbon signals, further confirming the structural assignments. hmdb.cahmdb.ca

Table 1: Typical NMR Spectral Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.60-2.99 | Singlet | -CH₂-CH₂- |

| ¹H | ~11.66 | Singlet (broad) | N-H |

| ¹³C | ~34.2 | - | -CH₂-CH₂- |

| ¹³C | ~174.5-175.9 | - | -C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound is characterized by several key absorption bands. nih.gov

The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the cyclic imide structure, succinimide exhibits two distinct carbonyl absorption bands. The symmetric stretching vibration typically appears at a higher frequency, around 1793 cm⁻¹, while the anti-symmetric stretching mode is observed at a lower frequency, near 1715 cm⁻¹. nih.gov In some cases, Fermi resonance can cause the anti-symmetric band to appear as a doublet. nih.gov

Another significant absorption is the N-H stretching vibration of the imide group, which is usually observed as a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching vibration can be found in the fingerprint region of the spectrum. The presence of these characteristic peaks provides strong evidence for the succinimide functional group. medcraveonline.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200-3400 | N-H Stretch | Imide |

| ~1793 | Symmetric C=O Stretch | Imide |

| ~1715 | Anti-symmetric C=O Stretch | Imide |

UV-Visible Spectroscopy in this compound Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Succinimide itself does not possess extensive chromophores that absorb strongly in the visible region. Its UV absorption is primarily in the short-wavelength UV region. The analysis of succinimide using UV-Vis spectroscopy can be challenging due to its relatively weak absorption and potential interference from other components in a sample matrix. nist.gov

However, in specific applications, UV-Vis spectroscopy can be used indirectly. For instance, in the analysis of certain drug formulations, succinimide can be reacted with a chromogenic reagent to produce a colored product that can be quantified spectrophotometrically. orientjchem.org Additionally, in the study of complex molecular systems like rotaxanes, changes in the UV-Vis spectrum can be used to monitor the movement of a macrocycle between a this compound station and another station on a molecular thread. nih.gov

Mass Spectrometry for Molecular Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. nist.gov When coupled with a chromatographic separation method, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for the quantification of this compound in various samples. spectrabase.comnih.gov

In electron ionization (EI) mass spectrometry, succinimide (molecular weight 99.09 g/mol ) will produce a molecular ion peak (M⁺) at m/z 99. rsc.orguab.edu Fragmentation of the molecular ion can lead to characteristic daughter ions, providing further structural confirmation. The formation of succinimide as a degradation product in larger molecules, such as proteins, can be detected by a characteristic mass loss of 18 Da (the mass of a water molecule) from an aspartic acid residue. nih.govresearchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed to isolate a precursor ion and induce further fragmentation, which is invaluable for identifying succinimide moieties in complex biological samples. jst.go.jpchemrxiv.org

Table 3: Mass Spectrometric Data for this compound

| Technique | Ion | m/z (Daltons) | Description |

| EI-MS | [C₄H₅NO₂]⁺ | 99 | Molecular Ion (M⁺) |

| LC-MS | [M+H]⁺ | 100 | Protonated Molecule |

| LC-MS | [M+Na]⁺ | 122 | Sodium Adduct |

| MS/MS | Varies | Varies | Fragment Ions |

Rotational Spectroscopy for Gas-Phase Structural Analysis

Rotational spectroscopy, specifically microwave spectroscopy, provides highly precise information about the geometry of molecules in the gas phase. Recent studies using chirped-pulse Fourier transform microwave spectroscopy have investigated the rotational spectra of succinimide. acs.orgnih.gov These studies, supported by quantum chemical calculations, have been instrumental in determining the planarity of the succinimide ring. acs.orgnih.govresearchgate.net The analysis of the rotational constants derived from the spectra is consistent with a planar or near-planar ring structure. acs.orgnih.govhmc.edu This technique is particularly valuable for understanding the intrinsic structural properties of this compound, free from the intermolecular interactions present in the solid or liquid state.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com Due to the polar nature of this compound, achieving sufficient retention on standard C18 columns can be challenging. mdpi.com Therefore, methods often employ highly aqueous mobile phases, sometimes with an acidic modifier like phosphoric acid or trifluoroacetic acid (TFA), to enhance retention. researchgate.netsielc.commdpi.com The detection is typically performed using a UV detector at a low wavelength, such as 210 nm. researchgate.net Other chromatographic modes, such as hydrophilic interaction liquid chromatography (HILIC) or the use of specialized polar-embedded columns, can also be effective for retaining and separating this compound. mdpi.com

Gas chromatography (GC) is another valuable technique for this compound analysis, particularly for volatile samples or when derivatization is employed. nih.gov In the analysis of biological samples, such as serum, GC methods have been developed to quantify succinimide and its derivatives. nih.gov

Table 4: Common Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| RP-HPLC | C18, Polar-Embedded | Acetonitrile/Water with Acid | UV (210 nm) |

| HILIC | Amide, Silica | Acetonitrile/Aqueous Buffer | UV, MS |

| GC | Various Capillary Columns | Helium, Nitrogen | FID, MS |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of this compound. shimadzu.com This method separates components dissolved in a liquid sample, allowing for both qualitative and quantitative analysis. shimadzu.com The versatility of HPLC allows for various configurations of stationary and mobile phases to achieve optimal separation from related compounds and matrix components. shimadzu.com